Pipequaline

概述

描述

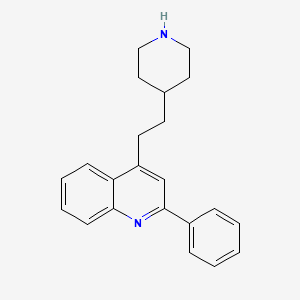

哌喹林,也称为其研发代号 PK-8165,是一种从未上市的抗焦虑药物。它具有独特的化学结构,与同类药物关系不大。哌喹林具有与苯二氮卓类药物相似的药理学特性,但主要具有抗焦虑作用,而镇静、遗忘或抗惊厥作用微乎其微。 它是一种非选择性 GABA A 受体部分激动剂 .

准备方法

哌喹林的合成路线和反应条件在公开资料中没有广泛记录。众所周知,哌喹林是一种喹啉衍生物。喹啉衍生物的制备通常涉及 Skraup 合成、Doebner-Miller 反应或 Friedländer 合成。 这些方法涉及在酸性条件下将苯胺衍生物与羰基化合物缩合 .

化学反应分析

哌喹林会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根、氰化物)。

科学研究应用

Introduction to Pipequaline

This compound, also known by its developmental code name PK-8165, is a quinoline derivative that has been primarily studied for its anxiolytic properties. Although it was never marketed, its unique chemical structure and pharmacological profile offer significant insights into potential applications in scientific research. Unlike traditional benzodiazepines, this compound exhibits minimal sedative effects while providing anxiolytic benefits, making it a subject of interest in various experimental settings.

Chemical Properties and Mechanism of Action

This compound acts as a partial agonist at the GABA A receptor, which is crucial for inhibitory neurotransmission in the brain. This mechanism allows it to reduce anxiety without inducing sedation or amnesia, distinguishing it from many other anxiolytics. Its binding affinity to plasma proteins such as human serum albumin and alpha-1-acid glycoprotein further influences its pharmacokinetics and therapeutic potential.

Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Quinoline derivative |

| Mechanism of Action | Non-selective GABA A receptor partial agonist |

| Pharmacological Profile | Anxiolytic with minimal sedative and anticonvulsant effects |

| Binding Affinity | High affinity for plasma proteins, influencing distribution and efficacy |

Anxiolytic Studies

This compound has been extensively studied for its anxiolytic effects in animal models. Research has demonstrated that it can effectively reduce anxiety-related behaviors without the sedative side effects commonly associated with benzodiazepines. For example, studies involving microiontophoretic applications have shown that this compound can modulate neuronal activation in response to stressors like kainate and glutamate, indicating its potential role in managing anxiety disorders.

Neuropharmacology

In neuropharmacological studies, this compound's ability to interact with benzodiazepine receptors has been explored. Research indicates that at lower doses, this compound may enhance the effects of other anxiolytics like flurazepam, while higher doses can inhibit these effects. This dual action suggests that this compound could be utilized in combination therapies for more effective anxiety management.

Behavioral Studies

Behavioral assessments in rodent models have highlighted this compound's influence on locomotor activity and exploratory behavior. For instance, administration of varying doses resulted in dose-dependent decreases in motor activity and head-dip responses, providing insights into its anxiolytic efficacy.

Study 1: Anxiolytic Efficacy

A study conducted on rats assessed the impact of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that rats treated with this compound exhibited significantly reduced anxiety compared to control groups, supporting its potential use as an anxiolytic agent.

Study 2: Interaction with Other Drugs

Another investigation focused on the interaction between this compound and traditional benzodiazepines. Findings revealed that low doses of this compound could potentiate the effects of flurazepam, suggesting a synergistic effect that could be beneficial in clinical settings.

作用机制

哌喹林是一种非选择性 GABA A 受体部分激动剂。这意味着它与 GABA A 受体结合并激活它,但程度不如完全激动剂。这种部分激活导致抗焦虑作用,而没有明显的镇静、遗忘或抗惊厥作用。 GABA A 受体是大脑中主要的抑制性神经递质受体,其激活导致氯离子内流增加、神经元超极化和神经元兴奋性降低 .

相似化合物的比较

哌喹林因其对 GABA A 受体的部分激动剂活性及其缺乏明显的镇静作用而独一无二。类似的化合物包括:

吲达帕林: 一种也作用于 GABA A 受体的抗抑郁药。

维喹林: 另一种抗焦虑药,其药理学特性与哌喹林相似.

这些化合物与哌喹林共享一些药理学特性,但它们在化学结构和对 GABA A 受体的具体影响方面有所不同。

生物活性

Pipequaline, a quinoline derivative with the chemical formula CHN and a CAS number of 80221-58-5, is primarily recognized for its role as a partial agonist of benzodiazepine receptors . This compound exhibits notable anxiolytic properties while demonstrating minimal sedative effects, distinguishing it from traditional benzodiazepines. This article explores the biological activity of this compound through various studies, case analyses, and pharmacological insights.

This compound's structure includes a 2-phenyl-4-(2-(4-piperidyl)ethyl) moiety, which contributes to its unique pharmacological profile. The compound acts as a partial agonist at benzodiazepine receptors, influencing neurotransmitter systems involved in anxiety and mood regulation. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 352.90 g/mol |

| Boiling Point | 489.2 °C |

| Flash Point | 249.7 °C |

| LogP | 5.96480 |

| Polar Surface Area | 24.92 Ų |

Anxiolytic Activity

Research indicates that this compound exhibits significant anxiolytic effects without the associated sedation typical of many benzodiazepines. In behavioral studies, it was shown to effectively reduce anxiety-like behaviors in animal models while maintaining cognitive function. For instance, Debonnel et al. (1987) demonstrated that this compound could modulate hippocampal neuron activity, suggesting its potential in treating anxiety disorders without impairing psychomotor performance .

Anticonvulsant Properties

Additionally, this compound has been classified as an anticonvulsant , which may provide therapeutic avenues for epilepsy treatment. Its mechanism involves modulating GABAergic transmission, similar to other anticonvulsants but with a distinct profile that minimizes sedation .

Case Studies and Clinical Insights

- Behavioral Studies in Rodents : A series of studies conducted on rodent models highlighted this compound's ability to alleviate anxiety symptoms without inducing significant sedation or cognitive impairment. These findings suggest that this compound could be a safer alternative for patients requiring anxiolytic treatment.

- Electrophysiological Studies : Electrophysiological assessments have shown that this compound selectively influences certain neuronal pathways associated with anxiety and mood stabilization. Research by Bradwejn et al. (1985) emphasized its role in modulating cholecystokinin-induced activation of hippocampal neurons .

- Comparative Studies with Benzodiazepines : In comparative studies with traditional benzodiazepines, this compound demonstrated a favorable safety profile, producing fewer side effects related to sedation and cognitive dysfunction . This positions it as a potential candidate for further clinical exploration.

Future Directions and Research Opportunities

Despite its promising profile, this compound has not been marketed or extensively studied in clinical settings, indicating a gap in research that could be addressed through:

- Clinical Trials : Initiating phase I and II clinical trials to evaluate the efficacy and safety of this compound in human subjects.

- Exploration of Combination Therapies : Investigating the potential synergistic effects of this compound with other anxiolytics or antidepressants.

- Mechanistic Studies : Conducting further mechanistic studies to elucidate the specific pathways through which this compound exerts its pharmacological effects.

属性

IUPAC Name |

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEWZCMTSIONOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228183 | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-98-1 | |

| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipequaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipequaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pipequaline interact with its target and what are the downstream effects?

A1: this compound acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, this compound exhibited psychostimulant properties rather than sedation [].

Q2: What is known about the binding of this compound to plasma proteins?

A2: this compound demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, this compound exhibits high affinity for a specific site on AAG and two sites on HSA [].

Q3: How do this compound's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?

A3: While this compound extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound this compound remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].

Q4: Are there any known interactions between this compound and other drugs on plasma protein binding sites?

A4: Research using radiolabeled this compound ([14C]this compound) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace this compound from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, this compound binding to HSA [].

Q5: Has this compound been investigated for its effects on memory, alone or in combination with other drugs?

A5: Yes, there are studies investigating the effects of this compound, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.

Q6: Are there any studies examining the combined effects of this compound and alcohol on psychological functions?

A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with this compound, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.

Q7: Does the structure of this compound provide any insight into its activity?

A7: While the provided abstracts don't specify this compound's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on this compound's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q8: What is the metabolic fate of this compound in the body?

A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that this compound is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。